molecular formula C11H15FOS B4838559 5-(4-fluorophenoxy)-1-pentanethiol

5-(4-fluorophenoxy)-1-pentanethiol

Cat. No. B4838559
M. Wt: 214.30 g/mol
InChI Key: ZDRMJMCMBDSJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenoxy)-1-pentanethiol is a chemical compound that is widely used in scientific research. It is also known as 4-Fluorophenyl pentanethiol or 4-FPPT. This compound is used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)-1-pentanethiol is not fully understood. However, it is believed that the compound works by binding to specific proteins or enzymes, thereby altering their function. This alteration can lead to changes in biochemical and physiological processes, which can have a significant impact on the overall biological system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenoxy)-1-pentanethiol depend on the specific protein or enzyme it binds to. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels and affect cognitive function. It has also been shown to bind to specific proteins, such as tubulin, which can affect the cytoskeleton and cell division.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(4-fluorophenoxy)-1-pentanethiol in lab experiments is its ability to selectively bind to specific proteins or enzymes. This allows researchers to study the function of these proteins or enzymes in a more targeted manner. However, the compound is also highly reactive and can be toxic in certain concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 5-(4-fluorophenoxy)-1-pentanethiol in scientific research. One potential application is in the development of novel drugs. The compound has been used in the synthesis of various drugs, and further research could lead to the development of new therapies for various diseases. Another potential application is in the field of biochemistry, where the compound could be used to study the function of specific proteins and enzymes in greater detail. Additionally, the compound could be used as a tool for studying the cytoskeleton and cell division, which could lead to a better understanding of various cellular processes.

Scientific Research Applications

5-(4-fluorophenoxy)-1-pentanethiol has been used in various scientific studies due to its unique properties. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. The compound is also used in the field of biochemistry to study the mechanism of action of different enzymes and proteins. It has been used in the synthesis of novel drugs and as a probe to study the binding sites of various proteins.

properties

IUPAC Name

5-(4-fluorophenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMJMCMBDSJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.